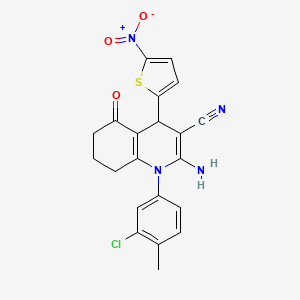![molecular formula C17H19N5O2 B4330407 N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide
説明
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide, commonly known as NAP, is a small molecule that has gained significant attention in the field of neuroscience research. It is a derivative of the neuroprotective peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a range of potential therapeutic applications in treating neurological disorders.
作用機序
The exact mechanism of action of NAP is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the cAMP response element-binding protein (CREB) pathway, which is involved in the regulation of neuronal survival and synaptic plasticity. It also appears to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to protect neurons from oxidative stress and apoptosis, increase neuronal survival and synaptic plasticity, and improve cognitive function. It has also been shown to reduce inflammation and improve blood flow to the brain.
実験室実験の利点と制限
One of the main advantages of using NAP in lab experiments is its neuroprotective properties, which make it a useful tool for studying the effects of various neurotoxic agents on neuronal survival and function. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.
将来の方向性
There are many potential future directions for research on NAP. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in treating autism spectrum disorder, which is a complex neurological condition that affects social interaction, communication, and behavior. Additionally, further research is needed to fully understand the mechanism of action of NAP and to develop more efficient synthesis methods.
科学的研究の応用
NAP has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, stroke, and autism spectrum disorder. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a promising candidate for the development of new treatments for these conditions.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-piperazin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-15(23)12-4-1-2-6-14(12)21-17(24)13-5-3-7-20-16(13)22-10-8-19-9-11-22/h1-7,19H,8-11H2,(H2,18,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGRKEZGPKMYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(piperazin-1-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4330329.png)
![3-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4330335.png)

![ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330358.png)
amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330371.png)
![5-(4-chlorophenyl)-10-(2-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330388.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-10-(2-thienyl)-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330394.png)
![2-amino-4,4-dimethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330395.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![2-imino-5-(3-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330415.png)
![4-(3'-acetyl-6-bromo-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4330423.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B4330428.png)
![4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4330432.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)